molecular formula C14H16BrNO3 B1374920 Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate CAS No. 1187927-67-8

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate

Cat. No. B1374920
M. Wt: 326.19 g/mol
InChI Key: KWUVVIPLFNGFMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is a small molecule that has been studied for its potential use in scientific research. It has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate involves the reaction of 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid with tert-butyl alcohol and a dehydrating agent to form the tert-butyl ester. The ester is then reacted with bromine in the presence of a catalyst to form the final product.

Starting Materials
7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid, tert-butyl alcohol, dehydrating agent, bromine, catalyst

Reaction
Step 1: React 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylic acid with tert-butyl alcohol and a dehydrating agent (such as sulfuric acid) to form tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate., Step 2: React tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate with bromine in the presence of a catalyst (such as iron(III) bromide) to form Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate.

Scientific Research Applications

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has been studied for its potential use in scientific research. It has been found to have a variety of applications in biochemistry, pharmacology, and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been studied for its potential use in the treatment of various diseases, such as cancer and Alzheimer’s disease. It has also been studied for its potential use in the development of new drugs and drug delivery systems.

Mechanism Of Action

The exact mechanism of action of tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate is not yet fully understood. However, it has been proposed that it may act as a competitive inhibitor of certain enzymes involved in the synthesis of certain drugs. It has also been proposed that it may act as an antioxidant and may be involved in the regulation of cell signaling pathways.

Biochemical And Physiological Effects

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has been found to have a variety of biochemical and physiological effects. It has been found to have anti-cancer and anti-inflammatory properties, as well as the ability to inhibit the growth of certain types of bacteria. It has also been found to have the potential to modulate the activity of certain enzymes involved in the synthesis of certain drugs.

Advantages And Limitations For Lab Experiments

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be difficult to work with due to its small size and its potential for toxicity.

Future Directions

There are several potential future directions for research involving tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate. One potential direction is to further investigate its potential anti-cancer and anti-inflammatory properties. Additionally, further research could be conducted to determine its potential use in the development of new drugs and drug delivery systems. Finally, further research could be conducted to determine its potential as an enzyme inhibitor and its potential role in cell signaling pathways.

properties

IUPAC Name

tert-butyl 7-bromo-4-oxo-2,3-dihydroquinoline-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-6-12(17)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUVVIPLFNGFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724450
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2h)-carboxylate

CAS RN

1187927-67-8
Record name 1,1-Dimethylethyl 7-bromo-3,4-dihydro-4-oxo-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 7-bromo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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